3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate
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Overview
Description
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, features a pyrazole ring substituted with chlorine and methyl groups, making it a valuable scaffold for various chemical reactions and applications.
Preparation Methods
The synthesis of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate typically involves the reaction of 4-chloro-3,5-dimethylpyrazole with ethyl bromoacetate in the presence of a base . The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the carbon of the bromoacetate, forming the desired ester. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or receptors involved in inflammatory processes, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and derivative used.
Comparison with Similar Compounds
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate can be compared with other similar compounds, such as:
3,5-Dimethylpyrazole: Lacks the chlorine and ester groups, making it less reactive in certain chemical reactions.
4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid: Features a benzoic acid group instead of the ester, leading to different reactivity and applications.
6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Contains additional heterocyclic rings, providing unique biological activities.
These comparisons highlight the uniqueness of this compound in terms of its structural features and reactivity.
Properties
Molecular Formula |
C8H10ClN2O2- |
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Molecular Weight |
201.63 g/mol |
IUPAC Name |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)propanoate |
InChI |
InChI=1S/C8H11ClN2O2/c1-5-8(9)6(2)11(10-5)4-3-7(12)13/h3-4H2,1-2H3,(H,12,13)/p-1 |
InChI Key |
DAMXGMGAXXOOTI-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)[O-])C)Cl |
Origin of Product |
United States |
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